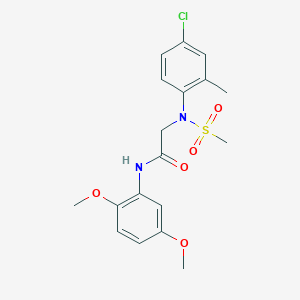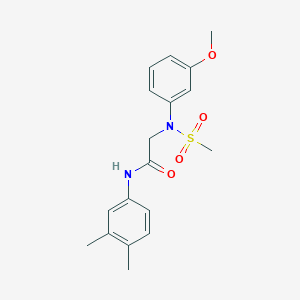
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C18H21ClN2O5S . This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl ring.
Preparation Methods
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Chemical Reactions Analysis
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The dimethoxyphenyl ring can further enhance these interactions through π-π stacking .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and methylsulfonyl groups but lacks the acetamide and dimethoxyphenyl groups.
Benzenamine, 2-chloro-4-(methylsulfonyl): Similar structure but without the acetamide and dimethoxyphenyl groups.
Properties
Molecular Formula |
C18H21ClN2O5S |
|---|---|
Molecular Weight |
412.9g/mol |
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-16(12)21(27(4,23)24)11-18(22)20-15-10-14(25-2)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22) |
InChI Key |
ZHHXPYMMHNEOAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B411360.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B411364.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-isopropylacetamide](/img/structure/B411365.png)
![2-[3-chloro(phenylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411367.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411371.png)
![N-(2,5-dimethoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411373.png)
![N-(3-methoxyphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411374.png)

![N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B411377.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B411378.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411383.png)
